N-Ethyl-3-piperidinecarboxamide hydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving N-Ethyl-3-piperidinecarboxamide hydrochloride are not provided in the search results. It’s important to note that this compound is primarily used for research and not for medicinal or household use .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Ethyl-3-piperidinecarboxamide hydrochloride are not explicitly detailed in the search results. It is known to be a solid at room temperature .Scientific Research Applications
Anti-Acetylcholinesterase Activity
N-Ethyl-3-piperidinecarboxamide hydrochloride derivatives exhibit significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety in the para position increases this activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances the activity. Compounds such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride show potent inhibition of acetylcholinesterase, making them candidates for antidementia agents (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
Piperidine derivatives have been studied for their cytotoxicity toward murine P388 and L1210 cells as well as human tumors. Compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides show significant cytotoxicity, indicating their potential as novel classes of cytotoxic agents for cancer treatment (Dimmock et al., 1998).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Certain novel compounds related to N-Ethyl-3-piperidinecarboxamide hydrochloride have been investigated for their allosteric modulation of the cannabinoid CB1 receptor. These compounds bind allosterically to the CB1 receptor, eliciting a conformational change that increases agonist affinity for the orthosteric binding site, suggesting potential applications in the modulation of cannabinoid receptor functions (Price et al., 2005).
Antimicrobial Activities
Derivatives of N-Ethyl-3-piperidinecarboxamide hydrochloride have been synthesized and screened for microbial activities against various pathogens. These compounds exhibit moderate antimicrobial activities against bacteria like E. coli and S. aureus, as well as the fungus C. albicans, showing their potential as antimicrobial agents (Ovonramwen et al., 2019).
GABA Uptake Inhibitors
Some piperidine-3-carboxylic acid hydrochlorides show potent inhibitory activities on gamma-aminobutyric acid (GABA) uptake. These compounds, particularly those with diarylmethylsulfinyl ethyl side chains, are effective GABA uptake inhibitors and could be significant in treating conditions related to GABAergic neurotransmission (Zhang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-ethylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJDLUKPYJULQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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